

lucidin vs rubiadin mutagenicity

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Compound Focus: Lucidin

CAS No.: 478-08-0

Cat. No.: S533740

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Chemical Profile at a Glance

The table below summarizes the basic chemical information for **Lucidin** and Rubiadin.

Property	Lucidin	Rubiadin
IUPAC Name	1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone [1]	1,3-Dihydroxy-2-methyl-9,10-anthracenedione [2]
Molecular Formula	C ₁₅ H ₁₀ O ₅ [3]	C ₁₅ H ₁₀ O ₄ [2]
Molecular Weight	270.24 g/mol [3]	254.24 g/mol [2]
Primary Natural Source	Roots of <i>Rubia tinctorum</i> L. (Madder) [1]	Roots of <i>Rubia cordifolia</i> and <i>Morinda officinalis</i> [4]
Core Structural Difference	2-Hydroxymethyl group (-CH ₂ OH) [1]	2-Methyl group (-CH ₃) [4]

Mutagenicity and Carcinogenicity Comparison

The following table compares the key toxicological findings for the two compounds, drawing from various experimental models.

Assay/Model	Lucidin Findings	Rubiadin Findings
Ames Test (S. typhimurium)	Positive (mutagenic in strains TA100, TA102, TA104, TA1537, TA1538, TA98); activity increased with metabolic activation (S9) [1].	Mutagenic; Rubiadin's activity was reported as "more pronounced than lucidin" in one study [1].
Mammalian Cell Mutations (V79 cells)	Positive; induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (Hprt) locus [1].	Information not available in search results.
Unscheduled DNA Synthesis (UDS)	Positive in rat hepatocytes, indicating DNA damage and repair [1].	Positive; caused mutations in primary rat hepatocytes (PRH) [1].
Cell Transformation	Positive; transformed C3H/M2 mouse fibroblasts [1].	Information not available in search results.
DNA Adduct Formation	Substantial DNA adducts observed in the kidney and duodenum of treated mice [1].	Information not available in search results.
In Vivo Carcinogenicity	A short-term study in rats reported that lucidin <i>failed to induce renal histopathological changes</i> and was thus not tested in the medium-term promotion bioassay [5].	Carcinogenic promoter. In a rat medium-term bioassay, 0.04% Rubiadin significantly increased the incidence of renal cell adenomas and carcinomas , as well as pre-neoplastic lesions in the liver and large intestine [5].

Detailed Experimental Protocols

To help you interpret the data, here is a brief overview of the key experimental methodologies cited in the search results.

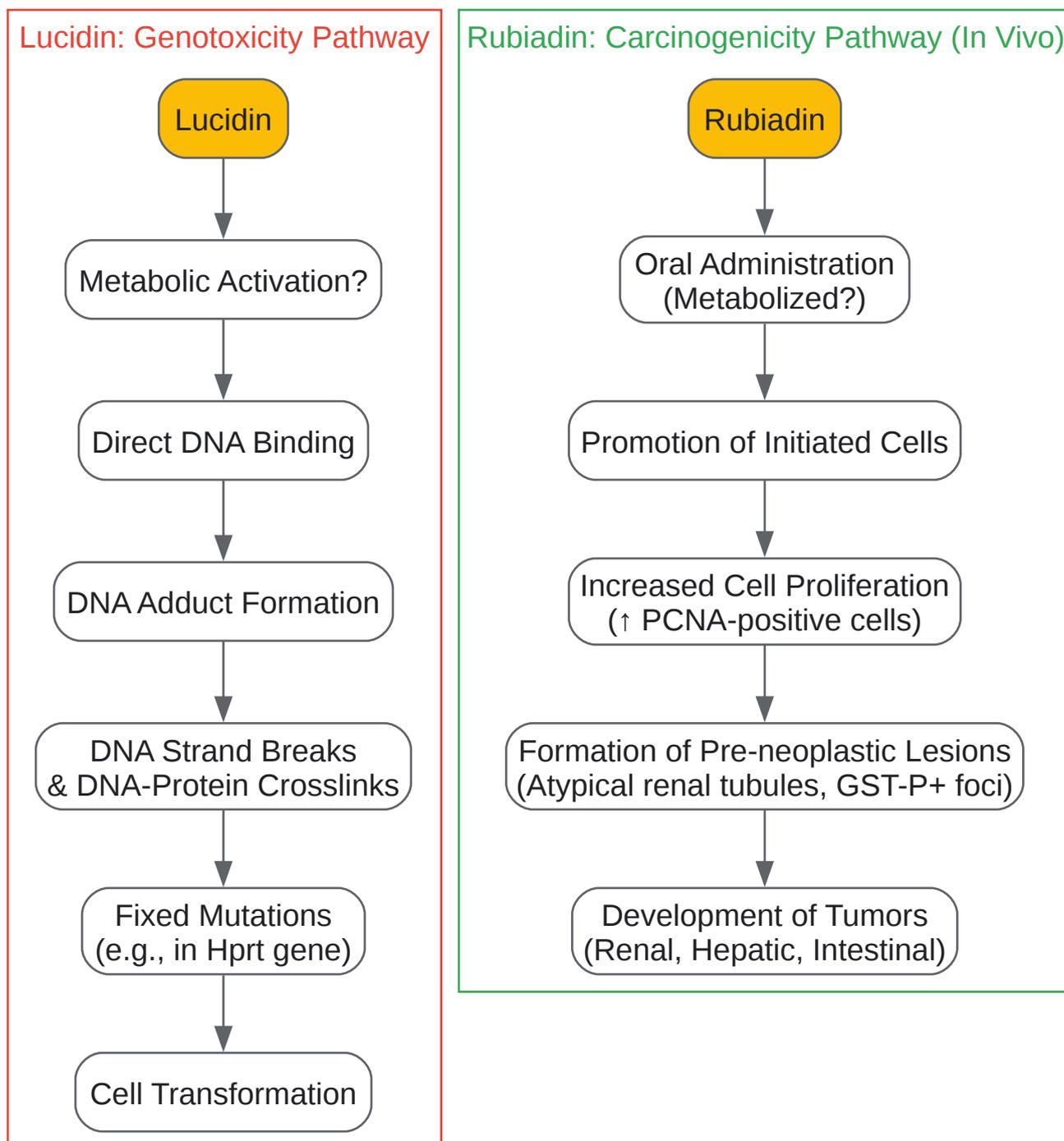
- **Ames Test:** This test uses several strains of the bacterium *Salmonella typhimurium* that are sensitive to mutagens. The test substance is applied, both with and without a metabolic activation system (rat

liver S9 fraction). A significant increase in revertant colonies compared to the control indicates mutagenic activity [1] [5].

- **In Vivo Medium-Term Carcinogenesis Bioassay:** This rat model is designed to identify carcinogenic potential in a shorter time frame. In the study cited [5], male F344 rats were first treated with a combination of five initiating carcinogens (the "DMBDD" model). Starting from week 5, they were fed a diet containing either Alizarin (0.008% or 0.04%) or Rubiadin (0.008% or 0.04%) for 23 weeks. The study concluded by examining the animals for pre-neoplastic and neoplastic lesions in organs like the kidney, liver, and colon.
- **Alkaline Elution Assay:** This test, performed with V79 cells (a mammalian cell line), detects DNA damage. It can identify single-strand breaks and DNA-protein crosslinks by measuring the rate at which DNA strands pass through a filter under alkaline conditions. Faster elution indicates DNA damage [1].

Proposed Mechanism of Action

The data suggests that **Lucidin** and Rubiadin may operate through different mechanistic pathways, which can be visualized as follows:



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The diagram illustrates the key difference:

- **Lucidin** acts primarily as a **genotoxic agent**, directly damaging DNA and causing mutations that can lead to cell transformation [1].

- **Rubiadin** demonstrated a clear role as a **carcinogenic promoter** in an *in vivo* setting. It promoted the growth of cells already initiated by carcinogens, leading to tumor formation in multiple organs, without the search results confirming a direct genotoxic mechanism as its primary cause [5].

Conclusion for Researchers

In summary, for researchers and drug development professionals, the critical distinction is this:

- **Lucidin** should be considered a **potent genotoxin and mutagen** based on extensive *in vitro* and some *in vivo* data. Its ability to directly damage DNA and cause mutations makes it a high-risk compound for further development.
- **Rubiadin**, while also showing mutagenic potential in some tests, has stronger experimental evidence for its role as a **carcinogenic promoter in a living organism**. Its ability to cause tumors in the kidney, liver, and colon in rats, even at the expense of a less definitive direct genotoxicity profile, warrants extreme caution.

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